1-Methyl-4-(pyridine-4-carbonyl)piperazine
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Overview
Description
1-Methyl-4-(pyridine-4-carbonyl)piperazine is a compound that features a piperazine ring substituted with a methyl group and a pyridine-4-carbonyl group. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-Methyl-4-(pyridine-4-carbonyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with pyridine-4-carbonyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Methyl-4-(pyridine-4-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
1-Methyl-4-(pyridine-4-carbonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pyridine-4-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, piperazine derivatives are known to interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
1-Methyl-4-(pyridine-4-carbonyl)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-(piperidin-4-yl)piperazine: This compound has a piperidine ring instead of a pyridine ring, which may result in different biological activities and chemical reactivity.
4-Methyl-1-piperazinecarbonyl chloride: This compound is used as an intermediate in the synthesis of various piperazine derivatives and has different reactivity due to the presence of a carbonyl chloride group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABGVNMVOOMXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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